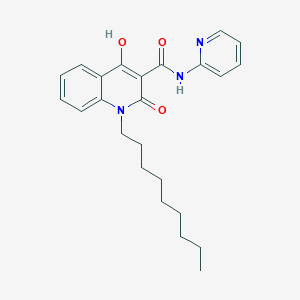
L-allopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-allopyranose: is a monosaccharide and a rare sugar, specifically the L-enantiomer of allopyranose. It has the molecular formula C6H12O6 and is a stereoisomer of glucose. This compound is part of the family of hexoses, which are six-carbon sugars. It is not commonly found in nature and is typically synthesized for research purposes .
准备方法
Synthetic Routes and Reaction Conditions: L-allopyranose can be synthesized through various chemical and enzymatic methods. One common approach involves the use of aldose isomerases, which catalyze the isomerization of L-rhamnose to L-allose, followed by further conversion to this compound . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH levels to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound is limited due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities using recombinant microorganisms .
化学反应分析
Types of Reactions: L-allopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-allonic acid.
Reduction: It can be reduced to form L-allitol.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Oxidation: L-allonic acid.
Reduction: L-allitol.
Substitution: Acetylated and benzoylated derivatives of this compound.
科学研究应用
L-allopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: this compound is studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of rare sugar derivatives with potential medicinal properties.
作用机制
The mechanism of action of L-allopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, including aldose isomerases and oxidoreductases, which catalyze its conversion to other sugar derivatives. These interactions are crucial for its metabolic and biochemical functions .
相似化合物的比较
D-allopyranose: The D-enantiomer of allopyranose, which has similar chemical properties but different biological activities.
L-glucose: Another rare sugar with a similar structure but different stereochemistry.
L-mannose: A stereoisomer of L-allopyranose with different functional properties.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This uniqueness makes it valuable for studying stereochemical effects in biochemical reactions and for developing novel therapeutic agents .
属性
CAS 编号 |
39392-63-7 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1 |
InChI 键 |
WQZGKKKJIJFFOK-HOWGCPQDSA-N |
手性 SMILES |
C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
熔点 |
128.0 - 128.5 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


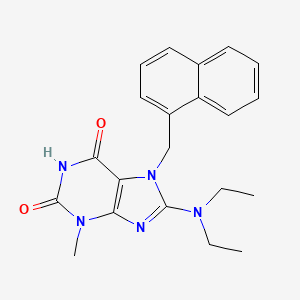
![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)
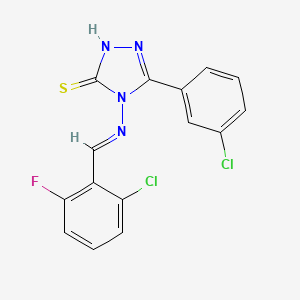
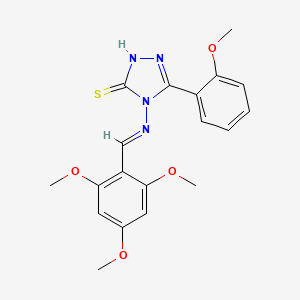


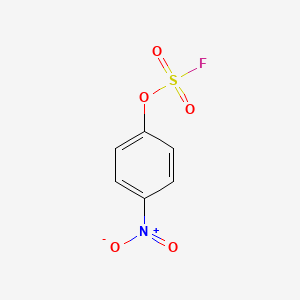
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
